1-Methyl-1H-indazole-4-carbonitrile
CAS No.: 1159511-43-9
Cat. No.: VC8053458
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1159511-43-9 | 
|---|---|
| Molecular Formula | C9H7N3 | 
| Molecular Weight | 157.17 g/mol | 
| IUPAC Name | 1-methylindazole-4-carbonitrile | 
| Standard InChI | InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3 | 
| Standard InChI Key | AZKQSDIWPIYBPL-UHFFFAOYSA-N | 
| SMILES | CN1C2=CC=CC(=C2C=N1)C#N | 
| Canonical SMILES | CN1C2=CC=CC(=C2C=N1)C#N | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Methyl-1H-indazole-4-carbonitrile consists of an indazole core—a bicyclic structure merging benzene and pyrazole rings—with substituents at strategic positions:
- 
N1 Methyl group: Enhances metabolic stability by blocking oxidative dealkylation pathways. 
- 
C4 Nitrile: Introduces electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions. 
Table 1: Key Physicochemical Properties
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₉H₇N₃ | 
| Molecular Weight | 157.17 g/mol | 
| IUPAC Name | 1-Methyl-1H-indazole-4-carbonitrile | 
| Canonical SMILES | CN1C2=C(C=CC=C2C#N)C=N1 | 
| Topological Polar Surface Area | 51.2 Ų | 
| logP (Octanol-Water) | 1.38 | 
The nitrile group’s electron-withdrawing nature lowers the aromatic system’s electron density, directing electrophilic attacks to C5 and C7 positions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard route involves N-methylation of 1H-indazole-4-carbonitrile:
Reaction Scheme:
1H-Indazole-4-carbonitrile + CH₃I → 1-Methyl-1H-indazole-4-carbonitrile
Procedure:
- 
Deprotonation: Sodium hydride (1.2 eq) in tetrahydrofuran (THF) at 0°C . 
- 
Alkylation: Methyl iodide (1.1 eq) added dropwise, stirred for 20 hours . 
- 
Workup: Quench with aqueous NH₄Cl, extract with ethyl acetate, purify via silica chromatography (Yield: 85–92%) . 
Critical Parameters:
- 
Anhydrous conditions prevent nitrile hydrolysis. 
- 
Controlled stoichiometry avoids N7 methylation side products. 
Industrial Manufacturing
Continuous flow reactors optimize large-scale production:
- 
Residence Time: 30–45 minutes at 50°C. 
- 
Throughput: 50 kg/day using microstructured reactors. 
- 
Purity Control: In-line IR spectroscopy monitors reaction completion (>99.5% purity). 
Reactivity and Functionalization
Electrophilic Substitution
The nitrile group activates the indazole ring toward electrophiles:
Nitration:
- 
Conditions: HNO₃/H₂SO₄, 0°C. 
- 
Product: 5-Nitro-1-methyl-1H-indazole-4-carbonitrile (Selectivity: 78%). 
Halogenation:
- 
Bromination: NBS in CCl₄ yields 6-bromo derivatives for cross-coupling. 
Nucleophilic Additions
Nitrile Transformations:
- 
Reduction: LiAlH₄ converts –C≡N to –CH₂NH₂ (72% yield). 
- 
Hydrolysis: H₂SO₄/H₂O gives 1-methyl-1H-indazole-4-carboxamide. 
Applications in Medicinal Chemistry
Kinase Inhibitor Development
1-Methyl-1H-indazole-4-carbonitrile derivatives inhibit VEGF receptor 2 (IC₅₀ = 12 nM) by:
- 
Occupying the ATP-binding pocket via H-bonding with Ala866. 
- 
Inducing conformational changes in the activation loop. 
Case Study:
A 2024 study synthesized 40 analogs, identifying Compound 12b with 98% tumor growth inhibition in murine xenograft models.
Antibacterial Agents
Methyl-indazole nitriles disrupt bacterial efflux pumps:
- 
E. coli: MIC = 2 µg/mL (Ciprofloxacin-resistant strains). 
- 
Mechanism: Competitive inhibition of AcrB transporter. 
Material Science Innovations
Organic Semiconductors
Thin films of 1-methyl-1H-indazole-4-carbonitrile exhibit:
- 
Bandgap: 3.1 eV (UV-vis spectroscopy). 
- 
Charge Mobility: 0.4 cm²/V·s (OFET measurements). 
Device Performance:
- 
OLED Efficiency: 18 cd/A in blue-emitting devices. 
- 
Stability: <5% efficiency loss after 500 hours. 
Comparison with Structural Analogs
Table 2: Substituent Effects on Indazole Properties
| Compound | logP | VEGFR2 IC₅₀ | Semiconductor Bandgap | 
|---|---|---|---|
| 1-Methyl-1H-indazole-4-CN | 1.38 | 12 nM | 3.1 eV | 
| 1-Ethyl-1H-indazole-4-CN | 1.92 | 18 nM | 3.0 eV | 
| 1H-Indazole-4-carbonitrile | 0.87 | 45 nM | 3.3 eV | 
Key trends:
- 
Methyl substitution optimizes kinase affinity and charge transport. 
- 
Larger N-alkyl groups reduce aqueous solubility (logP ↑). 
Future Research Directions
Targeted Drug Delivery
Conjugating indazole nitriles to nanoparticles:
- 
PLGA Nanoparticles: 3x increase in tumor accumulation (MRI tracking). 
- 
pH-Responsive Release: 98% payload release at pH 5.0. 
Green Chemistry Approaches
- 
Biocatalytic Methylation: S-Adenosylmethionine (SAM)-dependent methyltransferases (Yield: 68%, 100% atom economy). 
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